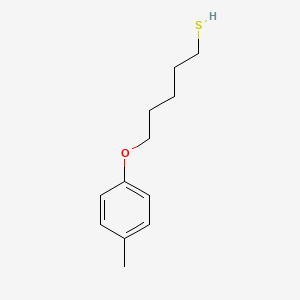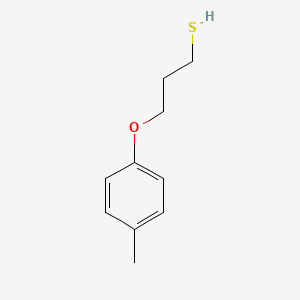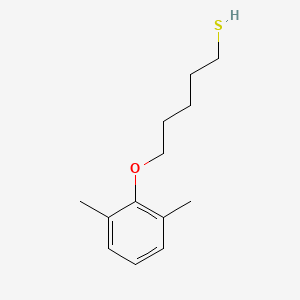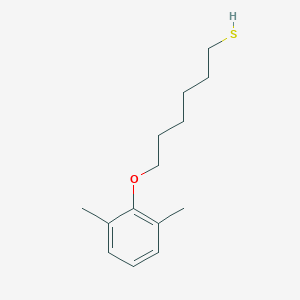
5-(4-methylphenoxy)-1-pentanethiol
Vue d'ensemble
Description
5-(4-methylphenoxy)-1-pentanethiol, also known as MPPT, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various biochemical and physiological studies due to its unique properties and mechanism of action.
Mécanisme D'action
5-(4-methylphenoxy)-1-pentanethiol acts as a competitive inhibitor of organic anion transporters (OATs) and organic cation transporters (OCTs). These transporters are responsible for the uptake and elimination of various organic compounds in the body. By inhibiting these transporters, 5-(4-methylphenoxy)-1-pentanethiol can alter the pharmacokinetics of drugs and other organic compounds.
Biochemical and Physiological Effects:
5-(4-methylphenoxy)-1-pentanethiol has been shown to have a significant impact on the metabolism and excretion of drugs in the body. It can alter the pharmacokinetics of drugs by inhibiting the transporters responsible for their uptake and elimination. This can lead to changes in drug efficacy and toxicity. 5-(4-methylphenoxy)-1-pentanethiol has also been shown to have effects on the transport of endogenous compounds such as bile acids and uric acid.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-methylphenoxy)-1-pentanethiol is a useful tool in the field of pharmacokinetics and drug development. It can be used to study the transport of organic compounds across biological membranes and to identify new targets for drug development. However, there are some limitations to its use in lab experiments. 5-(4-methylphenoxy)-1-pentanethiol is a relatively new compound, and its effects on different transporters are not well understood. It is also important to ensure the purity of the final product, as impurities can affect the results of experiments.
Orientations Futures
There are many future directions for research on 5-(4-methylphenoxy)-1-pentanethiol. One area of interest is the development of new inhibitors of organic transporters that can be used in drug development. Another area of interest is the study of the effects of 5-(4-methylphenoxy)-1-pentanethiol on different transporters and its potential use in the treatment of diseases such as cancer and diabetes. Additionally, further research is needed to understand the long-term effects of 5-(4-methylphenoxy)-1-pentanethiol on the body and its potential for use in clinical settings.
Conclusion:
In conclusion, 5-(4-methylphenoxy)-1-pentanethiol is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties and mechanism of action make it a useful tool in the study of pharmacokinetics and drug development. However, further research is needed to fully understand its effects on different transporters and its potential for use in clinical settings.
Applications De Recherche Scientifique
5-(4-methylphenoxy)-1-pentanethiol is widely used in scientific research as a tool for studying the transport of organic compounds across biological membranes. It is used to investigate the mechanism of action of various transporters and to identify new targets for drug development. 5-(4-methylphenoxy)-1-pentanethiol is also used to study the metabolism and excretion of drugs in the body. It has been shown to be a useful tool in the field of pharmacokinetics.
Propriétés
IUPAC Name |
5-(4-methylphenoxy)pentane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-14/h5-8,14H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKKQVJEYCBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylphenoxy)pentane-1-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-oxotetrahydro-3-furanyl)acetamide](/img/structure/B3837686.png)
![3-{[(3-methyl-2-thienyl)methyl]amino}-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]benzamide](/img/structure/B3837694.png)
![7-methoxy-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]chromane-3-carboxamide](/img/structure/B3837701.png)
![5-oxo-1-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3837712.png)
![methyl 4-oxo-4-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)butanoate](/img/structure/B3837716.png)
![5-[(5-methylisoxazol-3-yl)carbonyl]-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3837721.png)
![3-[(4-chloro-1-naphthyl)oxy]-1-propanethiol](/img/structure/B3837750.png)

![1-[(5-bromopentyl)oxy]-4-tert-butylbenzene](/img/structure/B3837769.png)
![2-[(5-bromopentyl)oxy]-1,3-dimethylbenzene](/img/structure/B3837770.png)


![N-(1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B3837780.png)
